

Nelfinavir Mesylate cell culture reconstitution DMSO

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Compound Focus: Nelfinavir Mesylate

CAS No.: 159989-65-8

Cat. No.: S007595

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Protocol for Stock Solution Preparation

Here is a standard protocol for preparing a 10 mM stock solution of **Nelfinavir Mesylate** in DMSO, based on information from research chemical suppliers [1] [2] [3].

Step	Parameter	Detail
1.	Calculate & Weigh	Use molecular weight of 663.89 g/mol . For 10 mM stock, reconstitute 5 mg of powder in 753 µL of DMSO.
2.	Reconstitute	Add DMSO to powder and mix thoroughly by vortexing or gentle pipetting to ensure complete dissolution.
3.	Store	Aliquot reconstituted solution and store at -20°C . Use within 3 months to prevent loss of potency; avoid repeated freeze-thaw cycles.

Solubility and Storage

The table below summarizes key physical characteristics and handling information for **Nelfinavir Mesylate**.

Property	Specification
Molecular Weight	663.89 g/mol [1] [2] [3]
Purity	≥98% [1] [3] [4]
Solubility in DMSO	~70 mg/mL (approx. 105 mM) [2] [4]
Storage (Lyophilized)	-20°C, desiccated [2]

Biological Activity and Working Concentrations

Nelfinavir Mesylate is a potent HIV-1 protease inhibitor ($K_i = 2$ nM) but is also widely studied for its broad-spectrum anti-cancer and anti-viral effects [1] [5] [6]. The effective concentration varies significantly depending on the experimental model and desired effect.

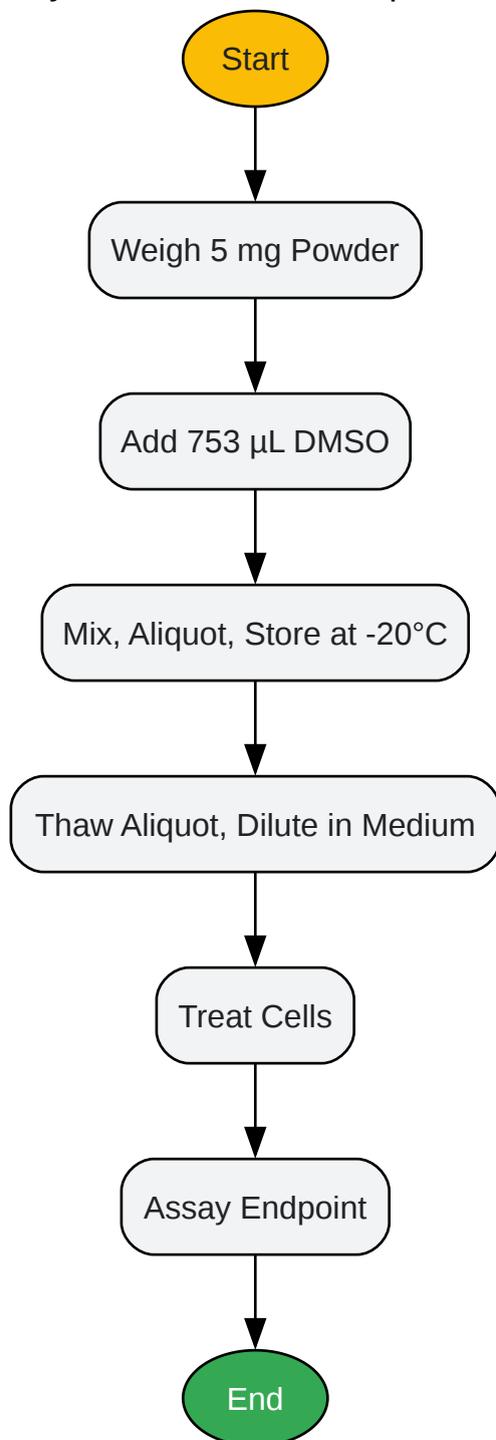
The following table compiles working concentrations and activities from various cell-based assays reported in the literature.

Cell Line / System	Assay Type / Activity Observed	Concentration (μ M) / Incubation Time	Key Findings / Activity Description	PMID
HL-60, Jurkat, IM-9 (Leukemia)	Cytotoxicity / Apoptosis	12 μ M (\approx 8 μ g/mL) for 48h	Induced mitochondria-independent apoptosis in leukemia cells; minimal effect on non-malignant bone marrow cells.	[7]
MT-4	Anti-HIV-1 Activity	ED ₅₀ = 0.02 μ M	Effective dose for inhibiting HIV-1 replication.	[5]
MT-2 (Cytotoxicity)	Cell Viability (MTT)	CC ₅₀ = 8.1 μ M	Concentration causing 50% cell death in MT-2 cells.	[5]

Cell Line / System	Assay Type / Activity Observed	Concentration (μM) / Incubation Time	Key Findings / Activity Description	PMID
LLC-PK1	Transporter Inhibition (P-gp/MDR1)	IC ₅₀ = 3.4 μM	Inhibited Calcein-AM efflux in MDR1-expressing cells.	[5]
HEK	Transporter Inhibition (BCRP)	IC ₅₀ = 12.5 μM	Increased mitoxantrone intracellular accumulation.	[5]
Vero, HFF, HFT	Anti-HSV-1 Activity	10 μM for 24h	Inhibited final envelopment and export of HSV-1 virions.	[8]

This workflow outlines the key stages for using **Nelfinavir Mesylate** in a cell culture experiment:

Nelfinavir Mesylate Cell Culture Experiment Workflow



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Key Considerations for Researchers

- **Dilution is Critical:** The stock solution is highly concentrated in DMSO. When adding to cell culture media, the final DMSO concentration should typically be kept below 0.1% (v/v) to avoid solvent toxicity. Prepare intermediate dilutions as needed.
- **Concentration Range:** As shown in the table, effective concentrations can range from nanomolar (for anti-HIV activity) to tens of micromolar (for cytotoxic or transporter inhibition effects). A preliminary dose-response experiment is highly recommended for any new cell system.
- **Stability Monitoring:** While the solid powder is stable for at least 24 months when stored properly, reconstituted solutions should be used within 3 months. Look for signs of precipitation or inconsistent experimental results as indicators of potential compound degradation.

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References

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